4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
“4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1201657-24-0. It has a molecular weight of 197.55 and its IUPAC name is 4-chloro-5-(trifluoromethyl)-2-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) and the InChI key is UWPIJBRPRPTDTI-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .Scientific Research Applications
Synthesis and Antitumor Activities
Researchers have synthesized novel derivatives of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, demonstrating potent antitumor activities. For instance, Nie Yao et al. (2014) developed two 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, showing promising antitumor effects against certain cancer cell lines (Nie Yao et al., 2014).
Synthesis of Analogues and Chemical Reactivity
Studies like those by Sukach et al. (2015) have explored the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which are crucial in the development of new medicinal compounds (Sukach et al., 2015).
Pesticidal Activities
Research by Liu et al. (2021) focused on designing and synthesizing pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds exhibited excellent insecticidal and fungicidal activities, showcasing the chemical's potential in agricultural applications (Liu et al., 2021).
Corrosion Inhibition
Ashassi-Sorkhabi et al. (2005) investigated the use of derivatives of this compound as corrosion inhibitors, demonstrating significant efficiency in protecting metals, which is vital in industrial applications (Ashassi-Sorkhabi et al., 2005).
Enantioselective Synthesis
Sukach et al. (2014) explored the enantioselective synthesis of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the importance of this compound in the development of chiral molecules, which have significant implications in pharmaceutical chemistry (Sukach et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
As a pyrimidinamine derivative, it likely interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism.
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its pharmacokinetic behavior .
properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIJBRPRPTDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620157 | |
Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1201657-24-0 | |
Record name | 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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